TEMPO methacrylate
Overview
Description
TEMPO methacrylate, also known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a stable nitroxide radical useful in controlling living radical polymerizations . It has a methacrylate functionality for cross-linking or orthogonal polymerization . It undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radicals .
Synthesis Analysis
TEMPO methacrylate can be synthesized through anionic dispersion polymerization . It can also be employed as a counter radical for the polymerization of styrene . A study has shown that styrene can be copolymerized with TEMPO methacrylate using 2,2′-azobis(2-methylpropionitrile) (AIBN) as an initiator at 125 °C .Molecular Structure Analysis
The empirical formula of TEMPO methacrylate is C13H22NO3 . Its molecular weight is 240.32 . The SMILES string representation of its structure isCC(=C)C(=O)OC1CC(C)(C)N([O])C(C)(C)C1
. Chemical Reactions Analysis
TEMPO methacrylate undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing TEMPO radicals . It can also be employed as a counter radical for the polymerization of styrene .Physical And Chemical Properties Analysis
TEMPO methacrylate is a powder with a melting point of 86-90 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Energy Storage and Catalytic Systems
- Application Summary: TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl) is a popular component of organic systems for energy storage and catalytic systems . It exhibits remarkable electrochemical performance and decent physical properties . It’s known to be an efficient catalyst for alcohol oxidation, oxygen reduction, and various complex organic reactions .
1. Energy Storage and Catalytic Systems
- Application Summary: TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl) is a popular component of organic systems for energy storage and catalytic systems . It exhibits remarkable electrochemical performance and decent physical properties . It’s known to be an efficient catalyst for alcohol oxidation, oxygen reduction, and various complex organic reactions .
- Methods of Application: TEMPO can be attached to various aliphatic and conductive polymers to form high-loading catalysis systems . The performance and efficiency of TEMPO-containing materials strongly depend on the molecular structure .
- Results or Outcomes: These systems are a promising replacement for commonly used energy storage devices that rely on limited resources such as lithium and rare earth metals .
2. Iron Removal
- Application Summary: TEMPO-oxidized cellulose nanofibers (CNF) have been used to improve the adsorption of Fe (II) cations onto poly (2-hydroxy ethyl methacrylate-glycidyl methacrylate) cryogels .
- Methods of Application: The effects of varying pH, initial Fe (II) concentration, and time were investigated during the study and a comparison was made to Fe (III) adsorption .
1. Energy Storage and Catalytic Systems
- Application Summary: TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl) is a popular component of organic systems for energy storage and catalytic systems . It exhibits remarkable electrochemical performance and decent physical properties . It’s known to be an efficient catalyst for alcohol oxidation, oxygen reduction, and various complex organic reactions .
- Methods of Application: TEMPO can be attached to various aliphatic and conductive polymers to form high-loading catalysis systems . The performance and efficiency of TEMPO-containing materials strongly depend on the molecular structure .
- Results or Outcomes: These systems are a promising replacement for commonly used energy storage devices that rely on limited resources such as lithium and rare earth metals .
2. Iron Removal
- Application Summary: TEMPO-oxidized cellulose nanofibers (CNF) have been used to improve the adsorption of Fe (II) cations onto poly (2-hydroxy ethyl methacrylate-glycidyl methacrylate) cryogels .
- Methods of Application: The effects of varying pH, initial Fe (II) concentration, and time were investigated during the study and a comparison was made to Fe (III) adsorption . Kinetic calculations were performed using Langmuir, Freundlich and Redlich–Peterson adsorption models .
- Results or Outcomes: The study showed that CNF modified polymeric structures can be effectively used in iron removal .
Safety And Hazards
TEMPO methacrylate is classified as Aquatic Chronic 2 and Skin Sensitizer 1 . It has hazard statements H317 - H411, indicating that it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
Research on TEMPO methacrylate is ongoing, with a focus on its use in controlled radical polymerizations . Future directions may include exploring its potential in creating new materials and applications in various fields .
Relevant Papers Several papers have been published on TEMPO methacrylate. For instance, a paper titled “Hydrophilic Crosslinked TEMPO-Methacrylate Copolymers – a Straight Forward Approach towards Aqueous Semi-Organic Batteries” discusses the use of TEMPO methacrylate in the creation of aqueous semi-organic batteries . Another paper, “Kinetic Features of the Radical Polymerization of Methyl Methacrylate under Conditions of Nitroxide-Mediated Reversible Inhibition”, discusses the kinetics and mechanism of controlled radical polymerization of methacrylates mediated by nitroxide radicals .
properties
InChI |
InChI=1S/C13H22NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10H,1,7-8H2,2-6H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWSPOZXDCFMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)[O])(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28408-25-5 | |
Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28408-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50431966 | |
Record name | PTMA monomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TEMPO methacrylate | |
CAS RN |
15051-46-4 | |
Record name | PTMA monomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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